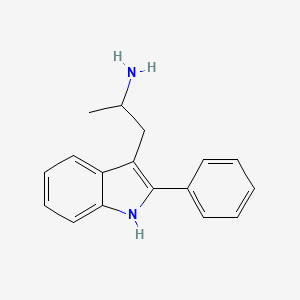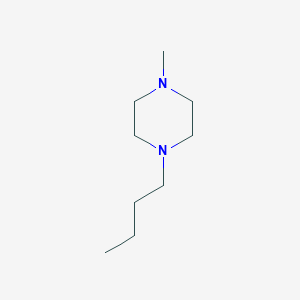
5,5'-Sulphinylbisresorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Sulphinylbisresorcinol is a heterocyclic organic compound with the molecular formula C₁₂H₁₀O₅S and a molecular weight of 266.27 g/mol . It is also known by its IUPAC name, 5-(3,5-dihydroxyphenyl)sulfinylbenzene-1,3-diol . This compound is characterized by the presence of two resorcinol (1,3-benzenediol) units linked by a sulphinyl (SO) group.
Vorbereitungsmethoden
The synthesis of 5,5’-Sulphinylbisresorcinol typically involves the reaction of resorcinol with a sulfinylating agent under controlled conditions. One common method includes the use of sulphur dichloride (SCl₂) as the sulfinylating agent in the presence of a base such as pyridine . The reaction is carried out at a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure the selective formation of the desired product.
In industrial settings, the production of 5,5’-Sulphinylbisresorcinol may involve continuous flow processes to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed to purify the compound .
Analyse Chemischer Reaktionen
5,5’-Sulphinylbisresorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,5’-Sulphinylbisresorcinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-Sulphinylbisresorcinol involves its ability to interact with various molecular targets and pathways. The compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidant activity . It also inhibits lipid peroxidation by donating electrons to scavenge radicals and non-radical forms of hemoproteins .
Vergleich Mit ähnlichen Verbindungen
5,5’-Sulphinylbisresorcinol can be compared with other similar compounds such as 5,5’-thiobisresorcinol and 5,5’-sulfonylbisresorcinol .
5,5’-Thiobisresorcinol: This compound has a similar structure but contains a sulphur (S) atom instead of a sulphinyl (SO) group.
5,5’-Sulfonylbisresorcinol: This compound contains a sulfonyl (SO₂) group, making it more oxidized than 5,5’-Sulphinylbisresorcinol.
The unique presence of the sulphinyl group in 5,5’-Sulphinylbisresorcinol imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
52578-55-9 |
|---|---|
Molekularformel |
C12H10O5S |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
5-(3,5-dihydroxyphenyl)sulfinylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O5S/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6,13-16H |
InChI-Schlüssel |
QGUGHEPTGGWCBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)S(=O)C2=CC(=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)


![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)







![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
